molecular formula C18H17NO2 B2591581 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 117145-55-8

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2591581
CAS No.: 117145-55-8
M. Wt: 279.339
InChI Key: INMWPCXDYPLTBA-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one ( 117145-55-8) is a high-purity chemical compound supplied for laboratory research use. This specialty benzoxazinone features a molecular formula of C18H17NO2 and a molecular weight of 279.33 . As a member of the 1,3-benzoxazin-4-one family, this compound represents a privileged structural scaffold in organic and medicinal chemistry . Benzoxazinones are recognized for their diverse biological activities and broad applications in material sciences . The core structure is known to exhibit two reactive sites (C2 and C4) with partial positive charges, making it a valuable building block for synthesizing various heterocyclic compounds, including quinazolinones and other nitrogen-containing derivatives . Researchers utilize this and related compounds as key intermediates in the development of novel biologically active agents and functional materials . Related benzoxazinone structures have been employed as highly efficient, non-staining UV absorbers in polymers, demonstrating utility in applications such as PET bottles and solar cell films . The product is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(20)21-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMWPCXDYPLTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-tert-butylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with salicylic acid to yield the desired benzoxazinone compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and biochemical pathways.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. Its unique structure allows it to bind to active sites on enzymes, altering their activity and affecting downstream pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one stands out due to its benzoxazinone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and versatility.

Biological Activity

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This benzoxazine derivative has been studied for its applications in various fields, including anti-cancer research and as an intermediate in organic synthesis.

Chemical Formula : C15_{15}H13_{13}NO2_2
Molecular Weight : 237.25 g/mol
CAS Number : 117145-55-8
Melting Point : 173-175 °C
Solubility : Soluble in methanol (25 mg/mL)

Structure

The structural formula can be represented as follows:

SMILES:O=C1COc2ccccc2N1\text{SMILES}:O=C1COc2ccccc2N1

Antitumor Activity

Research has indicated that compounds within the benzoxazine family exhibit significant antitumor properties. A study highlighted that derivatives of 2H-benzoxazinones can inhibit tumor cell proliferation. Specifically, this compound has shown promise in vitro against various cancer cell lines.

Case Study: Anticancer Effects

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated a compound similar to this compound from the roots of Capparis sikkimensis, demonstrating its ability to inhibit tumor cell replication. The study utilized bioactivity-guided fractionation and characterized the compound using spectroscopic methods, including NMR analysis .

The proposed mechanism of action for benzoxazine derivatives involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. These compounds may interact with cellular targets that regulate cell cycle progression and apoptosis, leading to reduced viability of cancer cells.

Comparative Biological Activity Table

Compound NameAntitumor ActivityMechanism of Action
This compoundModerateInduction of apoptosis via signaling modulation
Cappamensin A (related compound)HighInhibition of tumor cell replication
6-Methoxy-2-methyl-4-carbaldehydeModerateCell cycle arrest

Synthesis and Research Findings

The synthesis of this compound typically involves a reaction between o-aminophenol and chloroacetyl chloride under specific conditions. This method allows for the production of high-purity compounds suitable for biological testing .

Recent Research Insights

Recent studies have focused on the calorimetric and computational evaluation of related benzoxazine derivatives, providing insights into their thermodynamic stability and reactivity profiles. These studies are essential for understanding how modifications to the benzoxazine structure can enhance biological activity .

Q & A

Q. What are the established synthetic pathways for 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one, and how can mechanochemical methods improve efficiency?

Answer: The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with activated carbonyl groups. A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators offers solvent-free, high-yield synthesis. This method reduces reaction time and avoids toxic solvents, enhancing green chemistry compliance. Optimization involves varying milling frequency, stoichiometry, and reaction duration .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for purity assessment .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group validation; mass spectrometry for molecular ion confirmation.

Q. How can researchers align studies on this compound with broader theoretical frameworks in heterocyclic chemistry?

Answer: Link synthesis and reactivity studies to concepts like aromaticity, ring-strain effects, or electronic substituent effects (e.g., tert-butyl group’s steric impact). For example, investigate how the tert-butylphenyl moiety influences photophysical properties or reactivity in cycloaddition reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved in mechanochemical synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., milling time, reagent ratio).
  • In-situ monitoring : Employ Raman spectroscopy or X-ray diffraction during milling to track intermediate phases.
  • Comparative studies : Replicate traditional solvent-based syntheses to benchmark mechanochemical efficiency and identify side reactions .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Answer:

  • Longitudinal partitioning studies : Assess abiotic/biotic degradation using OECD 307 guidelines. Measure hydrolysis rates at varying pH and photolysis under simulated sunlight.
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity.
  • Compartment modeling : Predict distribution in air, water, and soil using physicochemical properties (logP, pKa) .

Q. How can computational methods predict the compound’s bioactivity or metabolic pathways?

Answer:

  • Docking studies : Screen against target enzymes (e.g., cytochrome P450) using AutoDock or Schrödinger Suite.
  • QSAR modeling : Corrogate substituent effects (e.g., tert-butyl group) with bioavailability or toxicity endpoints.
  • Metabolite prediction : Use software like Meteor (Lhasa Limited) to simulate phase I/II metabolism .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, toluene) solvents for solubility.
  • Additive-assisted crystallization : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation.
  • Temperature gradients : Optimize cooling rates to control nucleation .

Methodological Notes

  • Data validation : Cross-reference spectral data with synthetic intermediates to confirm structural integrity.
  • Ethical compliance : Adhere to REACH regulations for environmental impact assessments .
  • Interdisciplinary collaboration : Integrate synthetic chemistry with computational toxicology for holistic risk evaluation.

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